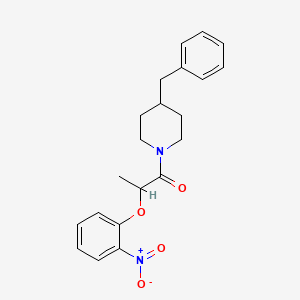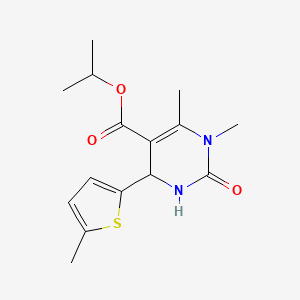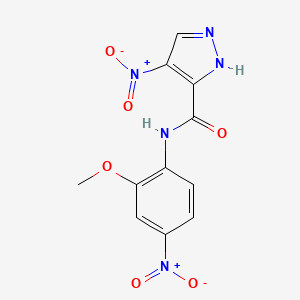![molecular formula C13H9N3O4 B10943177 {2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10943177.png)
{2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE is a complex organic compound characterized by its unique structure, which includes a diazinane ring and a phenoxyacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE typically involves the reaction of a diazinane derivative with a phenoxyacetonitrile precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. These interactions can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-{2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID
- N-[4-[[1-(2-FURANYLMETHYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYLAMINO]PHENYL]ACETAMIDE
Uniqueness
2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a diazinane ring and phenoxyacetonitrile moiety sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C13H9N3O4 |
|---|---|
分子量 |
271.23 g/mol |
IUPAC名 |
2-[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C13H9N3O4/c14-5-6-20-10-4-2-1-3-8(10)7-9-11(17)15-13(19)16-12(9)18/h1-4,7H,6H2,(H2,15,16,17,18,19) |
InChIキー |
WCYSABWOVFKVQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B10943104.png)
![7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10943116.png)
![2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10943130.png)

![N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10943136.png)
![5,7-bis(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943139.png)
![N-(2,3-dimethylcyclohexyl)-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10943143.png)
![N'-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10943149.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10943156.png)
![2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10943166.png)

![ethyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10943171.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10943185.png)
